N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is the PDGFRα kinase . This kinase plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including chronic eosinophilic leukemia .
Mode of Action
This compound acts as a type II PDGFRα kinase inhibitor . It binds to the inactive conformation of the kinase, specifically to a non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting . This binding inhibits the kinase’s activity, thereby blocking PDGFRα-mediated signaling pathways .
Biochemical Pathways
The inhibition of PDGFRα kinase by this compound affects several biochemical pathways. The most notable is the PDGFRα-mediated signaling pathway , which is involved in cell proliferation and differentiation . By blocking this pathway, the compound can inhibit the proliferation of cells, such as those in chronic eosinophilic leukemia .
Pharmacokinetics
The compound’s effectiveness in inhibiting pdgfrα kinase suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The inhibition of PDGFRα kinase by this compound leads to several cellular effects. These include the arrest of cell cycle progression and the induction of apoptosis . In the context of chronic eosinophilic leukemia, these effects can suppress tumor progression and increase survival rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide typically involves the reaction of 2-(dimethylamino)pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzoic acid.
Reduction: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide stands out due to its unique combination of a dimethylamino group and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPBCWSCZFISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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